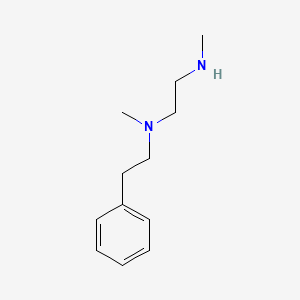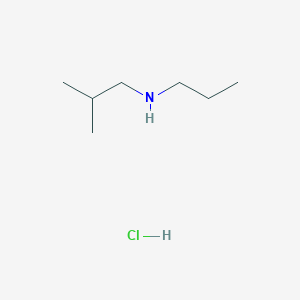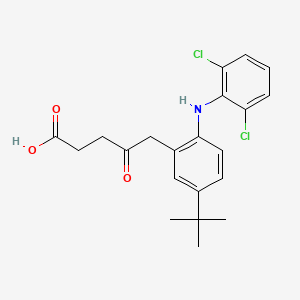
N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a colorless liquid with a fishy odor and features two secondary amine functional groups . This compound is primarily used in research and industrial applications, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 2-phenylethyl bromide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves its ability to form coordination complexes with metal ions . These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine can be compared with other similar compounds such as:
N,N’-dimethylethylenediamine: This compound has a similar structure but lacks the phenylethyl group, making it less versatile in forming coordination complexes.
N,N-dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine: This compound contains a pyridine ring instead of a phenylethyl group, which can influence its coordination chemistry and reactivity.
The uniqueness of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine lies in its ability to form stable and versatile coordination complexes with various metal ions, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-13-9-11-14(2)10-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
QFIZDGSXOMPEBF-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)

![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)

![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)

![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)
![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)

